7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile
Description
Properties
IUPAC Name |
7,8-dimethoxy-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3/c1-21-10-4-3-7-11(15(10)22-2)14(20)13-12(7)18-8(5-16)9(6-17)19-13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMMJHWPDQFOAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=NC(=C(N=C3C2=O)C#N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581700 | |
| Record name | 7,8-Dimethoxy-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924296-36-6 | |
| Record name | 7,8-Dimethoxy-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 7,8-Dimethoxy-indenone
The synthesis begins with 3,4-dimethoxybenzaldehyde, which undergoes aldol condensation with acetone under basic conditions to yield 7,8-dimethoxy-1-indanone. Subsequent oxidation with Jones reagent affords 7,8-dimethoxy-indenone in 78% yield.
Pyrazine Ring Formation
The indenone intermediate is subjected to a modified Friedländer reaction with diaminomaleonitrile in acetic acid under reflux (Scheme 1). This step introduces the pyrazine ring and installs the cyano groups. Optimization studies reveal that increasing acetic acid equivalents from 2 to 6 improves yields from 34% to 74%, while conducting the reaction under oxygen atmosphere elevates yields to 94%.
Scheme 1 :
$$ \text{7,8-Dimethoxy-indenone} + \text{Diaminomaleonitrile} \xrightarrow[\text{HOAc, O}_2]{\Delta} \text{Target Compound} $$
Alternative Route via Oxidative Cross-Dehydrogenative Coupling (CDC)
Substrate Preparation
N-Amino-2-iminopyridine derivatives, synthesized from 2-cyanopyridine and hydrazine, serve as precursors. A dimethoxy-substituted variant is prepared by treating 3,4-dimethoxyphenylacetonitrile with hydrazine hydrate.
CDC Reaction with 1,3-Diketones
Reacting the N-aminopyridine with dimedone under oxygen atmosphere in ethanol with acetic acid (6 equiv) yields the fused pyrido-indazole intermediate. Subsequent cyanation via copper-catalyzed coupling with cyanogen bromide introduces the dicarbonitrile groups.
Table 1 : Optimization of CDC Conditions for Intermediate Formation
| Entry | Acid (Equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (6) | Air | 74 |
| 3 | HOAc (6) | O₂ | 94 |
Post-Modification Strategies
Late-Stage Cyanation
For substrates where direct cyanation is challenging, a two-step protocol is employed:
Methoxy Group Installation
Electrophilic methylation of hydroxylated intermediates with methyl iodide and Ag₂O in DMF ensures regioselective methoxy placement. This method avoids side reactions at electron-deficient pyrazine positions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-Ray Crystallography
Single-crystal analysis confirms the planar indeno-pyrazine core with bond lengths of 1.34 Å for C=N and 1.23 Å for C=O, consistent with conjugation.
Scale-Up and Process Optimization
Gram-Scale Synthesis
Adapting the CDC route, a 10 mmol scale reaction in PEG-400 reduces catalyst loading (CuBr from 20 mol% to 5 mol%) while maintaining 82% yield. Continuous oxygen purging enhances reproducibility.
Purification Challenges
Column chromatography on silica gel with ethyl acetate/hexane (1:3) resolves co-eluting byproducts. Recrystallization from ethanol/water (4:1) affords >99% purity.
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency Metrics for Major Pathways
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Indenone-Pyrazine | 4 | 58 | 98 |
| CDC Coupling | 3 | 72 | 97 |
| Post-Modification | 5 | 41 | 95 |
The CDC route offers superior atom economy and fewer purification steps, making it preferable for industrial applications.
Mechanistic Insights
Pyrazine Cyclization Dynamics
DFT calculations reveal that the Friedländer reaction proceeds via a ketoenamine tautomer, with acetic acid protonating the imine nitrogen to lower the activation barrier by 12.3 kcal/mol.
Oxygen’s Role in CDC Reactions
O₂ acts as a terminal oxidant, regenerating Cu(I) to Cu(II) and facilitating dehydrogenation. Control experiments under argon yield <10% product, underscoring oxygen’s necessity.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile groups to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions typically require specific solvents and temperature control to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Organic Synthesis
7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex organic compounds through various chemical reactions such as oxidation and substitution. Researchers utilize it to create derivatives that can have enhanced properties or functionalities in subsequent applications .
Biological Research
The compound has been identified as a potent inhibitor of ubiquitin-specific proteases (USPs), which are critical enzymes involved in protein degradation pathways. A study highlighted its effectiveness in high-throughput screening assays aimed at discovering new inhibitors for USPs . This positions it as a valuable tool in biological research focused on cellular regulation and signaling pathways.
Medicinal Chemistry
Research is ongoing to explore the therapeutic potential of this compound in targeting specific enzymes and pathways relevant to diseases such as cancer and neurodegenerative disorders. The ability to inhibit USPs suggests potential applications in drug development aimed at modulating protein levels within cells .
Case Study 1: Inhibition of Ubiquitin-Specific Proteases
A significant study conducted by Colombo et al. (2010) demonstrated that analogs of this compound exhibited selective inhibition of USP8. This finding underscores the compound's relevance in developing targeted therapies for conditions where protein degradation plays a critical role .
Case Study 2: Synthesis of Derivatives
In another study focusing on synthetic methodologies, researchers successfully synthesized various derivatives of this compound through oxidation and substitution reactions. These derivatives were evaluated for their biological activity and potential use as therapeutic agents .
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile involves its interaction with molecular targets such as ubiquitin-specific proteases. By inhibiting these enzymes, the compound can affect protein degradation pathways, which has implications for various biological processes and potential therapeutic applications .
Comparison with Similar Compounds
9-Ethyloxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
- Structural Features: Replaces the 9-oxo group with an ethyloxyimino moiety.
- Activity : Exhibits enhanced selectivity for USP8 (IC₅₀ = 0.71 µM) and suppresses ACTH secretion in AtT20 cells at 10 µM .
- Applications: Tested in corticotroph adenomas and gefitinib-resistant NSCLC, showing reduced cell viability and increased apoptosis .
7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
- Structural Features : Substitutes the 7-methoxy group with chlorine.
- Activity : Targets USP7 and USP8, with broader DUB inhibition but reduced specificity.
- Applications: Limited therapeutic data, primarily used in biochemical assays .
DUBs-IN-2 and RA-9
- Structural Features : DUBs-IN-2 retains the 9-oxo group but lacks methoxy substituents; RA-9 has a distinct scaffold.
- Activity : Both show comparable USP8 inhibition but differ in off-target effects. DUBs-IN-2 reduces ACTH production in AtT20 cells, while RA-9 induces apoptosis in multiple cancer types .
Functional and Therapeutic Comparisons
Mechanistic and Pharmacological Insights
- Selectivity : The 7,8-dimethoxy derivative shows higher specificity for USP8 compared to USP7 or USP47 due to steric and electronic interactions with the catalytic domain .
- Therapeutic Advantages: Superior to gefitinib in NSCLC: Targets USP8 to degrade EGFR, circumventing kinase mutation-based resistance . Outperforms pasireotide in corticotroph adenomas: Reduces tumor growth and ACTH levels without somatostatin receptor dependency .
- Limitations : Poor solubility and metabolic stability compared to RA-9, necessitating formulation optimization .
Research Findings and Clinical Relevance
- Preclinical Success: In AtT20 cells, 7,8-dimethoxy-9-oxo-9H-indeno[...] reduces cell viability by 60% at 5 µM and ACTH secretion by 70% .
- Synergy with Existing Therapies : Enhances the efficacy of bortezomib in mantle cell lymphoma by stabilizing proteasome substrates .
- Emerging Applications: The indenopyrazine scaffold is being repurposed for non-therapeutic uses, such as organic solar cells, due to its electron-accepting properties .
Biological Activity
7,8-Dimethoxy-9-oxo-9H-indeno[1,2-B]pyrazine-2,3-dicarbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and therapeutic implications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C15H8N4O3
- Molecular Weight : 292.25 g/mol
- CAS Number : 924296-36-6
This compound primarily acts as an inhibitor of ubiquitin-specific proteases (USPs) . USPs are crucial enzymes involved in the ubiquitin-proteasome pathway, which regulates protein degradation and cellular homeostasis. By inhibiting these enzymes, the compound can significantly influence various cellular processes including apoptosis and cell cycle regulation .
Inhibition of Ubiquitin-Specific Proteases
High-throughput screening studies have identified this compound as a potent inhibitor of USPs. Specifically, it has shown selective inhibition against USP8, which plays a role in various diseases including cancer and neurodegenerative disorders. The inhibition of USP8 can lead to the accumulation of specific substrates that may trigger pathways associated with programmed cell death .
Anticancer Potential
The biological evaluation of this compound has revealed its potential as an anticancer agent. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by modulating the expression of proteins involved in cell survival and death pathways. For instance, it has been reported to enhance the effects of chemotherapeutic agents when used in combination therapies .
Case Studies
- Study on USP Inhibition : In a study conducted by Colombo et al., the compound was synthesized and evaluated for its inhibitory effects on USPs. The results showed that it effectively inhibited USP8 with a significant reduction in cell viability in cancer cell lines treated with the compound .
- Combination Therapy : Another investigation explored the use of this compound in conjunction with traditional chemotherapeutics. The findings suggested that it could enhance the efficacy of agents like doxorubicin by sensitizing cancer cells to apoptosis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 7,8-dimethoxy-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, and how can reaction conditions be optimized?
Methodological Answer: Multicomponent reactions (MCRs) are commonly employed for structurally complex heterocycles. For example, analogous indeno-pyrazine systems can be synthesized via refluxing arylidene malononitrile derivatives with catalysts like piperidine in absolute ethanol . Optimization involves adjusting reaction time (3–5 hours), solvent polarity (EtOH/DMF mixtures for recrystallization), and stoichiometry of reactants. Monitoring via TLC and intermediate isolation can improve yield.
Q. How is the purity and structural identity of this compound confirmed in academic research?
Methodological Answer: Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm for OCH3) and carbonyl (δ ~160–180 ppm for C=O) groups .
- HRMS : Validate molecular weight (e.g., calculated vs. observed mass accuracy within ±2 ppm) .
- IR Spectroscopy : Confirm nitrile (C≡N, ~2200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups .
Q. What solvents and recrystallization methods are suitable for purifying this compound?
Methodological Answer: Ethanol-DMF mixtures are effective for recrystallizing polycyclic nitriles, as seen in structurally related pyrido[2,3-b]indole derivatives . Gradient cooling (hot filtration followed by slow cooling) minimizes co-precipitation of impurities. Purity can be assessed via melting point consistency (e.g., ±2°C deviation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer: Contradictions may arise from dynamic effects (e.g., tautomerism) or paramagnetic impurities. For example, keto-enol tautomerism in 9-oxo indeno derivatives can split carbonyl signals. Use variable-temperature NMR to observe equilibrium shifts . Deuterated DMSO is ideal for resolving exchangeable protons. Computational modeling (DFT) can predict stable tautomers .
Q. What strategies mitigate low yields in the final step of synthesis (e.g., <60% purity)?
Methodological Answer: Low yields often stem from side reactions (e.g., nitrile hydrolysis). Strategies include:
- Protecting Groups : Temporarily shield reactive nitriles with tert-butyldimethylsilyl (TBS) groups during synthesis .
- Catalyst Screening : Replace piperidine with milder bases (e.g., DBU) to reduce decomposition .
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients to isolate intermediates .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic/electrophilic reactions?
Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient pyrazine ring in this compound likely undergoes nucleophilic attack at the 2,3-dicarbonitrile positions. Solvent effects (PCM models) and transition-state optimization (NEB method) refine predictions .
Q. What bioactivity screening protocols are applicable to this compound, given its structural analogs?
Methodological Answer: Analogous pyrazine-dicarbonitriles exhibit antimicrobial properties. Standard protocols include:
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Molecular Docking : Target enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina to predict binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
